molecular formula C9H11ClFNO5S B8139945 (S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride

(S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride

Cat. No.: B8139945
M. Wt: 299.70 g/mol
InChI Key: VPXYRGJMKOHDJT-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a fluorosulfonyl group, which is known for its reactivity and utility in organic synthesis, chemical biology, and drug discovery .

Preparation Methods

The synthesis of (S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride typically involves the introduction of the fluorosulfonyl group into the aromatic ring. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, allowing for the production of sulfonyl fluorides from various precursors . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride involves its interaction with molecular targets through the fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The pathways involved depend on the specific biological context and the targets being modified .

Comparison with Similar Compounds

(S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride can be compared with other sulfonyl fluoride compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of an amino acid with the reactivity of a fluorosulfonyl group, making it a versatile tool in various scientific fields.

Properties

IUPAC Name

(2S)-2-amino-3-(4-fluorosulfonyloxyphenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO5S.ClH/c10-17(14,15)16-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXYRGJMKOHDJT-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OS(=O)(=O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OS(=O)(=O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.